molecular formula C8H14N4 B1466755 [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1488790-96-0

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1466755
CAS No.: 1488790-96-0
M. Wt: 166.22 g/mol
InChI Key: VWJOOZOYCIOMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule belongs to a class of 1,2,3-triazole derivatives, which are widely recognized as valuable heterocyclic building blocks in organic synthesis . The structure features a methanamine group attached to the 4-position of the triazole ring, providing a handle for further chemical modification and conjugation, making it a versatile intermediate for the synthesis of more complex molecules. Similar 1,2,3-triazole compounds are frequently utilized in the exploration of new pharmaceutical agents. For instance, related triazole-based scaffolds are investigated as components of nucleoside analogues and prodrugs with demonstrated activity against viral targets, such as the Hepatitis C Virus (HCV) . The cyclobutylmethyl substituent on the triazole ring may influence the compound's physicochemical properties and receptor binding affinity, contributing to its specific research profile. Researchers value this compound for its potential application in constructing compound libraries and developing novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(cyclobutylmethyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-4-8-6-12(11-10-8)5-7-2-1-3-7/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJOOZOYCIOMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Structural Characteristics

The compound features a cyclobutylmethyl group attached to the nitrogen atom of the triazole ring, which is known for enhancing lipophilicity and membrane permeability. This unique structure may contribute to its bioactivity and therapeutic potential.

Antimicrobial Properties

Triazole derivatives are widely recognized for their antifungal and antibacterial activities. Research indicates that this compound exhibits significant antimicrobial effects against various pathogens:

  • Bacterial Activity : In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, making it a candidate for further development in antifungal therapies .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study involving structural optimization of triazole derivatives revealed that certain analogs exhibited potent antiproliferative activity against human cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
  • Receptor Modulation : It can interact with cellular receptors, triggering signaling pathways that lead to various biological responses.

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
1H-1,2,3-TriazoleHeterocyclicAntifungal and antibacterial
5-Amino-1H-1,2,3-triazoleHeterocyclicAntiviral properties
4-Amino-1H-pyrazoleHeterocyclicAnticancer activity
2-Methylthio-5-nitrobenzimidazoleBenzimidazoleAntimicrobial

The presence of the cyclobutylmethyl group enhances the compound's lipophilicity and bioavailability compared to other triazoles.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Antibacterial Activity : A study demonstrated that this compound showed superior antibacterial activity compared to commercial antibiotics such as Imipenem and Nalidixic acid against E. coli and P. aeruginosa .
  • Antifungal Efficacy : Another investigation highlighted its effectiveness against C. albicans in vitro, suggesting potential for therapeutic use in fungal infections .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine with structurally related triazole-methanamine derivatives:

Compound Name Substituent at N1 Position Methanamine Functionalization Key Properties/Applications Reference(s)
This compound Cyclobutylmethyl Primary amine High lipophilicity; potential CNS activity -
N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]triazol-4-yl)methanamine Oxazoline-methyl N,N-Dibenzyl Precursor for heterocyclic amino acids
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl (p-tolyl) Primary amine Enhanced π-π interactions; aromaticity
1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride 2,5-Difluorophenylmethyl Primary amine (HCl salt) Improved solubility; halogen-based polarity
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride But-3-enyl (allyl) Primary amine (2HCl salt) Conformational flexibility; unsaturated bond
tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine tert-Butyl (triple substitution) Tertiary amine Chelating ligand; supramolecular chemistry
Key Observations:
  • Cyclobutylmethyl vs. In contrast, the cyclobutyl group increases steric bulk and lipophilicity (logP), which may improve blood-brain barrier penetration.
  • Aromatic vs. Aliphatic Substituents ( vs. Target Compound) : The p-tolyl group in [1-(4-methylphenyl)-triazolyl]methanamine enables π-π stacking interactions, advantageous in receptor binding. The cyclobutylmethyl group lacks aromaticity but may reduce metabolic degradation due to its saturated structure.
  • Halogenated Derivatives () : Fluorine and chlorine substituents (e.g., 2,5-difluorophenyl) enhance electronegativity and solubility via polar interactions. These groups are absent in the cyclobutylmethyl analog, suggesting differences in target selectivity.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely adopted and reliable method for synthesizing 1,2,3-triazoles like [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine involves the CuAAC reaction between an azide and a terminal alkyne. This approach is characterized by operational simplicity, high regioselectivity (favoring 1,4-substitution), and excellent yields.

General Synthetic Route

  • Starting Materials:

    • Cyclobutylmethyl azide (or its precursor converted to the azide)
    • Terminal alkyne bearing a methanamine substituent or a protected amine group convertible to methanamine after cycloaddition
  • Catalysts and Conditions:

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) as the copper source
    • Sodium ascorbate as the reducing agent to generate Cu(I) in situ
    • Solvent system: mixtures of water with tert-butanol or acetone, typically in ratios such as 1:1 or 1:2
    • Reaction temperature: room temperature
    • Reaction time: 2–16 hours depending on substrates
  • Procedure:

    • Dissolve azide and alkyne in the solvent mixture.
    • Add catalytic amounts of copper sulfate and sodium ascorbate.
    • Stir the mixture at room temperature until the azide is consumed (monitored by TLC).
    • Workup involves extraction with ethyl acetate, washing, drying, and concentration.
    • Purification by column chromatography if necessary.

This method has been successfully applied to synthesize a variety of 1,2,3-triazole derivatives and can be adapted for the cyclobutylmethyl-substituted triazole amine by using the corresponding azide and alkyne precursors.

Preparation of Cyclobutylmethyl Azide and Alkyne Precursors

  • Cyclobutylmethyl Azide:

    • Prepared from cyclobutylmethanol via conversion to cyclobutylmethyl bromide using phosphorus tribromide (PBr3).
    • Subsequent nucleophilic substitution with sodium azide yields cyclobutylmethyl azide.
  • Alkyne with Methanamine Functionality:

    • Can be synthesized by introducing a protected amine group (e.g., Boc-protected) onto a propargyl derivative.
    • After CuAAC, deprotection yields the free methanamine group on the triazole.

This stepwise approach allows for modular synthesis and flexibility in functional group manipulation.

Alternative Synthetic Strategies and Optimization

  • Flow Chemistry:

    • Continuous-flow synthesis has been explored for related triazole compounds, offering improved safety, scalability, and yield.
    • Metal-free or metal-catalyzed flow methods enable efficient triazole ring construction with controlled reaction parameters.
  • Catalyst Variations:

    • Copper acetate (Cu(OAc)2) with sodium ascorbate has been used effectively in acetone/water solvent systems.
    • The choice of copper source and solvent can influence reaction rates and yields.
  • Purification:

    • Crude products are often purified by column chromatography using hexane/ethyl acetate mixtures (e.g., 4:6 ratio).
    • Monitoring by thin-layer chromatography (TLC) ensures reaction completion and purity.

Representative Reaction Data Table

Step Reagents & Conditions Yield (%) Notes
1 Cyclobutylmethanol + PBr3, reflux 85–90 Formation of cyclobutylmethyl bromide
2 Cyclobutylmethyl bromide + NaN3, DMF, room temp 80–88 Formation of cyclobutylmethyl azide
3 Cyclobutylmethyl azide + terminal alkyne + CuSO4 + sodium ascorbate, t-BuOH/H2O, rt, 4–16 h 75–95 CuAAC to form triazole ring
4 Deprotection (if applicable), standard conditions 90–95 Free methanamine obtained

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine, and what key intermediates are involved?

  • Answer: The synthesis typically involves click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key intermediates include a cyclobutylmethyl azide derivative and a propargylamine precursor. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) are optimized to enhance regioselectivity for the 1,4-disubstituted triazole product. Post-synthesis, purification via column chromatography or recrystallization is employed .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify substituent positions and cyclobutylmethyl group integration.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., ESI-MS or MALDI-TOF).
  • X-ray Crystallography: For unambiguous structural confirmation, SHELXL (a refinement program) is used to analyze single-crystal data .

Advanced Research Questions

Q. How can researchers address challenges in optimizing regioselectivity during the cycloaddition step of triazole ring formation?

  • Answer: Regioselectivity in CuAAC can be influenced by:

  • Catalyst Modifications: Use of ligand-accelerated catalysis (e.g., TBTA ligands) to stabilize the copper(I) intermediate.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor 1,4-regioisomer formation.
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions. Parallel screening of conditions using HPLC or TLC monitoring is advised to identify optimal parameters .

Q. What strategies are effective in resolving contradictory biological activity data reported for triazole derivatives like this compound?

  • Answer: Contradictions may arise from:

  • Structural Isomerism: Ensure stereochemical purity via chiral HPLC or crystallography.
  • Assay Variability: Standardize bioactivity assays (e.g., enzyme inhibition IC50_{50} protocols) across labs.
  • Comparative Studies: Synthesize and test structural analogs (e.g., fluorophenyl or morpholinoethyl derivatives) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling be integrated with crystallographic data to predict the binding interactions of this compound with biological targets?

  • Answer:

  • Molecular Docking: Use programs like AutoDock Vina to simulate interactions with enzyme active sites (e.g., monoamine oxidases).
  • Complementary Crystallography: Refine docking models using SHELX-refined X-ray structures to validate hydrogen bonding and π-stacking interactions.
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinities, guiding lead optimization .

Data Contradiction Analysis

Q. What experimental controls are critical when interpreting discrepancies in the compound’s solubility and stability across studies?

  • Answer:

  • Solvent Systems: Document solvent purity and degassing protocols to prevent oxidation.
  • pH Monitoring: Use buffered solutions (e.g., PBS) for stability studies, as amine groups may protonate under acidic conditions.
  • Accelerated Degradation Studies: Conduct stress tests (e.g., 40°C/75% RH) with LC-MS tracking to identify decomposition pathways .

Methodological Considerations

Q. How can researchers leverage the cyclobutylmethyl group’s conformational rigidity to enhance target selectivity in drug design?

  • Answer:

  • Conformational Analysis: Perform DFT calculations to map low-energy conformers.
  • Bioisosteric Replacement: Compare with flexible analogs (e.g., propyl or allyl derivatives) to assess entropy-driven binding effects.
  • Crystallographic Overlays: Align ligand-receptor complexes (e.g., PDB entries) to identify steric complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.